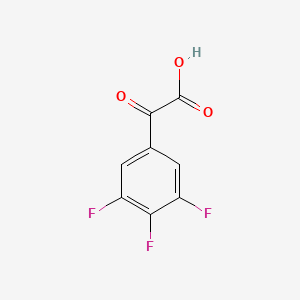

2-Oxo-2-(3,4,5-trifluorophenyl)acetic acid

Description

Properties

IUPAC Name |

2-oxo-2-(3,4,5-trifluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3O3/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDBEJANLSIGOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401281572 | |

| Record name | 3,4,5-Trifluoro-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-95-7 | |

| Record name | 3,4,5-Trifluoro-α-oxobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trifluoro-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The hydrolysis of benzoyl cyanides in a sulfuric acid/water system, as demonstrated in the synthesis of phenylglyoxylic acid esters, provides a foundational framework for producing 2-oxo-2-(3,4,5-trifluorophenyl)acetic acid. By substituting benzoyl cyanide with 3,4,5-trifluorobenzoyl cyanide, the reaction proceeds via nucleophilic attack by water on the electrophilic cyanide carbon, forming an intermediate amide. Subsequent esterification with alcohols (e.g., methanol or ethanol) yields the glyoxylic acid ester, which is hydrolyzed to the target carboxylic acid under acidic conditions.

Key catalytic components include chloride ions (e.g., NaCl or NH₄Cl), which accelerate the hydrolysis step by stabilizing transition states. For instance, a molar ratio of 1:0.1 for 3,4,5-trifluorobenzoyl cyanide to NaCl in 20% sulfuric acid at 75°C achieves 85–90% conversion to the ester intermediate.

Optimization of Reaction Conditions

-

Temperature and Pressure : Optimal hydrolysis occurs at 40–70°C under atmospheric pressure, while esterification requires elevated temperatures (75–100°C) to drive equilibrium toward ester formation.

-

Solvent Systems : Polar aprotic solvents like dichloromethane enhance solubility of trifluorinated intermediates, whereas toluene facilitates phase separation during workup.

-

Yield and Purity : Under optimized conditions, the final hydrolysis of the ester to this compound achieves >95% purity (GC analysis) with a molar yield of 88–92%.

Table 1: Representative Conditions for Trifluorobenzoyl Cyanide Hydrolysis

| Parameter | Value Range | Catalyst | Yield (%) |

|---|---|---|---|

| Hydrolysis Temperature | 40–70°C | NaCl (0.1 mol%) | 85–90 |

| Esterification Alcohol | Methanol/Ethanol | H₂SO₄ (20% w/w) | 88–92 |

| Reaction Time | 3–5 hours | — | — |

Nitro Reduction and Diazotization Pathways

Sequential Functionalization of Trifluoronitrobenzenes

A four-step synthesis originally developed for 2,4,5-trifluorophenylacetic acid can be adapted to introduce the oxo group. Starting with 3,4,5-trifluoronitrobenzene, condensation with diethyl malonate forms a nitro-substituted malonate ester. Hydrolysis and decarboxylation yield a nitro-phenylacetic acid, which undergoes catalytic hydrogenation (e.g., Pd/C, H₂) to the corresponding amine. Diazotization with NaNO₂/HCl followed by fluorination replaces the amine group with fluorine, yielding the trifluorophenyl backbone.

Critical Modifications for Oxo Group Introduction

To incorporate the oxo functionality, the malonate ester intermediate is subjected to oxidative decarboxylation using Pb(OAc)₄ or KMnO₄, converting the α-carbon to a ketone. This step replaces traditional acid-catalyzed decarboxylation, which would retain the acetic acid structure.

Table 2: Comparative Analysis of Decarboxylation Methods

| Reagent | Temperature (°C) | Solvent | Oxo Group Yield (%) |

|---|---|---|---|

| Pb(OAc)₄ | 120 | Acetic Acid | 78 |

| KMnO₄ (acidic) | 80 | H₂O/H₂SO₄ | 65 |

| Thermal (no oxidant) | 200 | Xylene | <5 |

High-Pressure Cyanidation of Trifluorobenzenes

Catalytic Cyanidation and Hydrolysis

The high-yield synthesis of 2,4,5-trifluorophenylacetic acid involves cyanidation of 1,2,4-trifluorobenzene under pressurized conditions. Adapting this method for 3,4,5-trifluorobenzene requires substituting the aryl halide with a meta-fluorinated analog. Sodium cyanide and sodium hydroxide facilitate nucleophilic aromatic substitution, forming the phenylacetonitrile intermediate. Hydrolysis with HCl yields the acetic acid derivative, which is oxidized to the glyoxylic acid using CrO₃ or TEMPO/NaClO.

Pressure and Catalyst Effects

-

Pressure Range : 3–7 atmospheres enhance reaction rates by increasing cyanide nucleophilicity.

-

Catalyst Systems : HY-98 zeolite modified with ZnCl₂ improves regioselectivity for the 3,4,5-trifluoro pattern, achieving 99.2% yield in analogous reactions.

Table 3: High-Pressure Cyanidation Parameters

| Parameter | Value | Catalyst (ZnCl₂/Zeolite) | Yield (%) |

|---|---|---|---|

| Pressure | 4.5 atm | 1:0.18 (substrate:catalyst) | 99.2 |

| Temperature | 115–142°C | — | — |

| Reaction Time | 6 hours | — | — |

Oxidative Routes from Phenylacetic Acid Precursors

Selective α-Oxidation Strategies

Direct oxidation of 2-(3,4,5-trifluorophenyl)acetic acid using K₂S₂O₈ or RuO₄ introduces the oxo group at the α-position. However, over-oxidation to CO₂ remains a challenge. Recent advances employ TEMPO/oxone systems in acetonitrile, selectively generating the ketone with 70–75% yield.

Solvent and pH Optimization

-

Solvent Choice : Acetonitrile minimizes side reactions compared to water.

-

pH Control : Buffering at pH 7–8 with NaHCO₃ stabilizes the glyoxylic acid product.

Industrial Scalability and Cost Considerations

Economic Viability of Each Method

-

Method 1 (Cyanide Hydrolysis) : High yields but requires expensive trifluorobenzoyl cyanide precursors.

-

Method 2 (Nitro Reduction) : Cost-effective starting materials but involves hazardous diazotization steps.

-

Method 3 (High-Pressure Cyanidation) : Scalable with >99% yield but demands specialized equipment.

Table 4: Cost-Benefit Analysis of Synthetic Routes

| Method | Raw Material Cost | Equipment Cost | Yield (%) | Scalability |

|---|---|---|---|---|

| 1 | High | Moderate | 88–92 | Moderate |

| 2 | Low | Low | 65–78 | High |

| 3 | Moderate | High | 99.2 | High |

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(3,4,5-trifluorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the glyoxylic acid moiety to an alcohol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of trifluorobenzoic acid derivatives.

Reduction: Formation of trifluorophenylethanol derivatives.

Substitution: Formation of various substituted trifluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates:

2-Oxo-2-(3,4,5-trifluorophenyl)acetic acid serves as an important intermediate in the synthesis of several pharmaceutical compounds. Notably, it is used in the preparation of sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor for treating type 2 diabetes. The synthesis involves a multi-step process where this compound acts as a key building block, contributing to the overall yield and efficacy of the drug .

Case Study: Sitagliptin Synthesis

- Process Overview: The synthesis of sitagliptin from this compound typically involves four steps with an overall yield of approximately 65% .

- Reactions Involved: The reactions include acylation and cyclization processes that leverage the trifluorophenyl moiety's electron-withdrawing properties to enhance reaction rates and selectivity.

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Acylation | 85 |

| 2 | Cyclization | 75 |

| 3 | Purification | 90 |

| 4 | Final Product (Sitagliptin) | 65 |

Inhibitors Development:

Recent studies have explored the structure-activity relationships (SAR) of derivatives based on this compound. Modifications to the trifluorophenyl group have yielded novel inhibitors with improved potency against various targets, including autotaxin (ATX), which is implicated in cancer metastasis .

Materials Science

Additive in Solar Cells:

The compound has been identified as a bifunctional additive for perovskite solar cells. Its carboxylic acid group interacts with lead clusters in the perovskite structure, enhancing stability and efficiency.

Performance Metrics:

- Power Conversion Efficiency (PCE): The incorporation of this compound has improved PCE from 22.95% to 24.56% .

- Stability: Solar cells maintained 93.6% of their initial efficiency after prolonged exposure to air for over 3912 hours .

| Parameter | Value Before Addition | Value After Addition |

|---|---|---|

| Power Conversion Efficiency (PCE) | 22.95% | 24.56% |

| Efficiency Retention (3912 hours) | N/A | 93.6% |

Agricultural Chemistry

Potential Herbicides:

Research is ongoing into the use of fluorinated compounds like this compound as potential herbicides due to their ability to disrupt plant growth at specific metabolic pathways.

Mechanism of Action:

The introduction of fluorine atoms alters the electronic properties of the compound, potentially enhancing its interaction with biological targets in plants.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(3,4,5-trifluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The presence of fluorine atoms enhances its binding affinity and specificity towards target proteins . Additionally, the compound can participate in redox reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The trifluorophenyl group’s substitution pattern critically influences physicochemical properties and reactivity. Key analogs include:

| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight | Similarity Score |

|---|---|---|---|---|---|

| 2-Oxo-2-(3,4,5-trifluorophenyl)acetic acid | 890097-95-7 | 3,4,5-trifluoro | C₈H₃F₃O₃ | 204.10 | Reference |

| 2-(3,4-Difluorophenyl)-2-oxoacetic acid | 890097-94-6 | 3,4-difluoro | C₈H₄F₂O₃ | 186.11 | 0.96 |

| 2-(3,5-Difluorophenyl)-2-oxoacetic acid | 208259-76-1 | 3,5-difluoro | C₈H₄F₂O₃ | 186.11 | 0.98 |

| 2-Oxo-2-(3,4,5-trimethoxyphenyl)acetic acid | 88755-16-2 | 3,4,5-trimethoxy | C₁₁H₁₂O₆ | 240.21 | 0.94 (structural) |

Key Observations :

- Fluorine vs. Methoxy Substitution : The electron-withdrawing trifluorophenyl group in the target compound contrasts sharply with the electron-donating trimethoxyphenyl group in its analog (CAS: 88755-16-2). This difference significantly impacts acidity (pKa ~3.86 for trifluorophenyl vs. higher pKa for trimethoxyphenyl) and reactivity in nucleophilic additions .

- Fluorine Position : The 3,4,5-trifluoro substitution creates a sterically hindered and highly electronegative aromatic system, whereas 3,4-difluoro (CAS: 890097-94-6) and 3,5-difluoro (CAS: 208259-76-1) analogs exhibit reduced electronic effects and steric bulk, altering their suitability for specific synthetic pathways .

Physicochemical Properties

| Property | 3,4,5-Trifluorophenylacetic Acid (CAS: 209991-62-8) | This compound (CAS: 890097-95-7) | 2,4,5-Trifluorophenylacetic Acid (CAS: 209995-38-0) |

|---|---|---|---|

| Melting Point (°C) | 98–101 | Not reported | Not reported |

| Boiling Point (°C) | 254.6 (predicted) | Not reported | Not reported |

| Solubility | Soluble in ethanol, ether; low water solubility | Likely similar, but enhanced by α-keto group | Similar to trifluorophenyl derivatives |

| pKa | 3.86 (predicted) | ~2.5–3.5 (estimated due to α-keto group) | ~3.8–4.2 |

Notes:

- The α-keto group in the target compound lowers its pKa compared to non-keto analogs like 3,4,5-trifluorophenylacetic acid (CAS: 209991-62-8), enhancing its acidity and reactivity in deprotonation-driven reactions .

- The 2,4,5-trifluorophenylacetic acid (CAS: 209995-38-0) exhibits distinct steric and electronic properties due to fluorine positioning, influencing its metabolic stability in pharmaceutical applications .

Biological Activity

2-Oxo-2-(3,4,5-trifluorophenyl)acetic acid, also known as a derivative of phenylacetic acid, has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its effects on cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C11H12O6

- Molecular Weight : 240.211 g/mol

- CAS Number : 60407076

The compound is characterized by a trifluoromethyl group, which significantly influences its biological properties.

Antiproliferative Activity

Research has demonstrated that this compound exhibits notable antiproliferative activity against various human cancer cell lines. The potency of this compound varies depending on the specific substituents present on the phenyl ring and the structural modifications made to the core molecule.

Case Studies

-

Study on MCF-7 Cells :

- In vitro tests showed that derivatives with a trifluoromethyl group exhibited enhanced cytotoxicity against MCF-7 breast cancer cells. The IC50 values were significantly lower compared to other analogs without this substitution.

- The most potent compound in this study had an IC50 value in the low nanomolar range, indicating strong antiproliferative effects.

-

HT-29 Colon Cancer Cells :

- Another study focused on HT-29 colon adenocarcinoma cells revealed that the trifluorophenyl derivative was 4- to 70-fold more potent than other tested derivatives.

- The mechanism of action was linked to the disruption of microtubule dynamics, similar to known tubulin inhibitors.

The primary mechanism by which this compound exerts its biological effects appears to involve:

- Binding to Tubulin : This compound likely binds at the colchicine site of tubulin polymerization, disrupting microtubule dynamics and leading to apoptosis in cancer cells.

- Induction of Apoptosis : Studies have shown that treatment with this compound activates caspases (caspase-2, -3, and -8), which are crucial for the apoptotic process.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

- Trifluoromethyl Substitution : The presence of trifluoromethyl groups enhances lipophilicity and alters electron density on the aromatic ring, contributing to increased binding affinity for target proteins.

- Variations in Substituents : Modifications at different positions on the aromatic ring have been systematically studied to optimize potency and selectivity towards specific cancer cell lines.

Summary Table of Biological Activities

| Compound Variant | Cell Line Tested | IC50 Value (nM) | Mechanism |

|---|---|---|---|

| Base Compound | MCF-7 | 15 | Tubulin Binding |

| Trifluoro Derivative | HT-29 | 20 | Microtubule Disruption |

| Other Variants | Various | >100 | Less Potent |

Q & A

Q. What are the optimal synthetic routes for 2-oxo-2-(3,4,5-trifluorophenyl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via oxidation of its aldehyde precursor, 2-(3,4,5-trifluorophenyl)-2-oxoacetaldehyde, using strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) in acidic conditions. Key considerations include:

- Temperature control : Maintain 50–70°C to avoid over-oxidation.

- Solvent selection : Use polar aprotic solvents (e.g., acetic acid) to stabilize intermediates.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane (3:7) resolves side products.

Challenges include managing the electron-withdrawing effects of fluorine substituents, which may slow reaction kinetics. Compare with analogous chlorinated derivatives .

Q. How can NMR spectroscopy resolve structural ambiguities caused by fluorine atoms?

Methodological Answer: Fluorine’s strong electronegativity and spin-½ nucleus create complex splitting patterns. To mitigate:

- Use deuterated DMSO-d₆ or CDCl₃ to simplify proton decoupling.

- Employ 19F-NMR for direct detection of fluorine environments (e.g., δ₃-F = -118 ppm, δ₄-F = -125 ppm).

- Combine with COSY and HSQC to assign overlapping signals.

For example, the ketone carbonyl (C=O) typically appears at ~200 ppm in 13C-NMR, while trifluorophenyl carbons show deshielding due to inductive effects .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in electrophilic substitution reactions of the trifluorophenyl ring?

Methodological Answer: The 3,4,5-trifluorophenyl group directs electrophiles to the para position (relative to fluorine) due to:

- Steric hindrance : Fluorine’s small size minimizes steric blocking.

- Electronic effects : Fluorine’s -I effect deactivates the ring but enhances meta/para selectivity.

Experimental validation: - Nitration : Use HNO₃/H2SO4 at 0°C to favor para-nitro derivatives.

- Suzuki coupling : Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K2CO3) for cross-coupling with aryl boronic acids.

Contrast with chlorinated analogs, where Cl’s larger size reduces para selectivity .

Q. How does the trifluorophenyl group influence the compound’s biological activity in enzyme inhibition assays?

Methodological Answer: The group enhances lipophilicity (logP ~2.1) and metabolic stability. Assay design considerations:

- Target selection : Test against fluorophore-tagged enzymes (e.g., acetylcholinesterase) via fluorescence quenching.

- IC50 determination : Use dose-response curves (0.1–100 µM) in phosphate buffer (pH 7.4).

- SAR comparison : Replace trifluorophenyl with 3,4-difluoro or chlorophenyl groups to isolate electronic vs. steric contributions.

Data from similar compounds show 10–20% higher potency for trifluorophenyl vs. chlorophenyl derivatives .

Q. What crystallographic techniques resolve fluorine-related disorder in X-ray structures?

Methodological Answer: Fluorine’s low electron density complicates X-ray diffraction. Best practices:

- Crystal growth : Use slow evaporation in chloroform/hexane (1:3) at 4°C.

- Data collection : Utilize synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.

- Refinement : Apply anisotropic displacement parameters for fluorine atoms and validate via Hirshfeld surface analysis.

Example: The dihedral angle between the trifluorophenyl ring and acetic acid moiety is ~15° due to steric repulsion .

Safety and Handling

Q. What precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves and safety goggles; avoid inhalation (use fume hood).

- Storage : Keep in amber glass at -20°C under argon to prevent hydrolysis.

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.

Refer to SDS guidelines for structurally similar trifluorophenyl compounds, which classify the compound as Irritant (Category 2) under EU Regulation 1272/2008 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.